molecular formula C12H14BrN3O B1519684 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol CAS No. 1017782-60-3

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol

Cat. No. B1519684
CAS RN: 1017782-60-3
M. Wt: 296.16 g/mol
InChI Key: PTJSJEOLQXHRLM-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-bromobenzyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a bromobenzyl group, and an ethanol group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the 1,2,3-triazole ring, which can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could influence its boiling point .

Scientific Research Applications

Biological Evaluation

It has been studied for biological evaluations such as MTT assays, which are used to assess cell metabolic activity and are an indicator of cell health, viability, and proliferation .

Asymmetric Syntheses

The compound may be involved in stereoselective asymmetric syntheses of molecules, which is important for creating substances with specific optical activities necessary in fields like pharmaceuticals .

Sonochemical Synthesis

It could be used in sonochemical synthesis methods for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a process that enhances reaction rates and yields through the use of ultrasonic waves .

Enantioresolution

The compound might be used in chromatography methods for enantioresolution to obtain enantiomerically pure or enriched forms of certain molecules, which is significant for producing substances with high optical purity .

Crystal Structure Analysis

It may also be used in the synthesis of compounds whose crystal structures are then determined through techniques like X-ray crystallography, aiding in the understanding of molecular geometry and interactions .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. This includes avoiding inhalation or contact with skin and eyes .

Future Directions

The study of 1,2,3-triazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound .

properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6,9,17H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSJEOLQXHRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 3
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 4
Reactant of Route 4
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 5
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Reactant of Route 6
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol

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